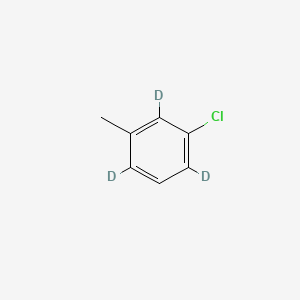

3-Chlorotoluene-2,4,6-d3

描述

3-Chlorotoluene-2,4,6-d3 is a deuterated form of 3-chlorotoluene, which is a colorless liquid with a pungent odor. This compound is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

准备方法

Synthetic Routes and Reaction Conditions

A laboratory route to 3-chlorotoluene involves the diazotization of 3-toluidine followed by treatment with cuprous chloride . The industrial route to 3-chlorotoluene typically involves the direct reaction of toluene with chlorine. The more valuable 4-chlorotoluene is separated from 2-chlorotoluene by distillation, but distillation cannot be applied to separating 3-chlorotoluene from 4-chlorotoluene .

化学反应分析

Types of Reactions

3-Chlorotoluene-2,4,6-d3 undergoes various types of reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the methyl group to a carboxylic acid.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom.

Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Toluene derivatives.

Substitution: Various substituted toluenes depending on the nucleophile used.

科学研究应用

Analytical Chemistry

Internal Standard in Mass Spectrometry

One of the primary applications of 3-Chlorotoluene-2,4,6-d3 is as an internal standard in mass spectrometry. The presence of deuterium allows for precise differentiation between the analyte and the internal standard due to the mass difference, which enhances the accuracy of quantitative analyses. This application is crucial for correcting variations in instrument response and matrix effects during experiments.

Nuclear Magnetic Resonance Spectroscopy

The incorporation of deuterium also makes this compound valuable in nuclear magnetic resonance (NMR) spectroscopy. Deuterium-labeled compounds provide clearer spectra and reduce background noise from hydrogen signals, allowing for better resolution of molecular interactions and dynamics.

Environmental Studies

Tracking Environmental Contaminants

In environmental chemistry, this compound can be utilized to trace the pathways of chlorinated compounds in ecosystems. Its isotopic labeling enables researchers to monitor degradation processes and assess the fate of pollutants in soil and water systems. This application is vital for understanding the environmental impact of chlorinated solvents and their breakdown products.

Biological Research

Mechanistic Studies

The compound's isotopic labeling facilitates mechanistic studies in organic chemistry and biochemistry. Researchers can track the incorporation and transformation of deuterium-labeled substrates during metabolic processes or chemical reactions, providing insights into reaction mechanisms. This application is particularly relevant in pharmacokinetics where understanding drug metabolism is crucial.

Synthesis of Isotope-Labeled Compounds

Building Blocks for Synthesis

this compound serves as a precursor for synthesizing other deuterated compounds. These derivatives are essential in various fields such as medicinal chemistry and materials science where isotopically labeled compounds are required for specific studies .

Case Study 1: Mass Spectrometry Application

A study demonstrated the effectiveness of using this compound as an internal standard in mass spectrometric analysis of environmental samples. The results showed improved accuracy in quantifying chlorinated contaminants compared to analyses without an internal standard. The use of this deuterated compound allowed for better detection limits and reproducibility in measurements.

Case Study 2: Environmental Tracking

Research involving soil samples contaminated with chlorinated solvents employed this compound to track degradation pathways. The study revealed that this compound could effectively trace the transformation products over time, providing valuable data on the environmental fate of similar chlorinated compounds.

作用机制

相似化合物的比较

Similar Compounds

3-Chlorotoluene: The non-deuterated form of 3-chlorotoluene-2,4,6-d3.

2-Chlorotoluene: An isomer with the chlorine atom in the ortho position.

4-Chlorotoluene: An isomer with the chlorine atom in the para position.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it useful in studies involving isotopic labeling. This allows researchers to trace the compound’s behavior in various chemical and biological systems.

生物活性

3-Chlorotoluene-2,4,6-d3 (CAS Number: 7931) is a chlorinated aromatic hydrocarbon that has drawn attention for its potential biological activity and environmental impact. This compound is a deuterated form of 3-chlorotoluene, which may influence its metabolic pathways and toxicity profiles. Understanding its biological activity is crucial for assessing its safety in industrial applications and environmental contexts.

- Chemical Formula : C7H7ClD3

- Molecular Weight : 162.68 g/mol

- Density : 1.072 g/cm³

- Solubility : Slightly soluble in water; more soluble in organic solvents.

Toxicological Studies

Research on the biological effects of chlorotoluenes primarily focuses on p-chlorotoluene and o-chlorotoluene due to their structural similarities to 3-chlorotoluene. The following findings are relevant:

Metabolism and Excretion

The metabolism of chlorotoluenes typically involves oxidation at the methyl group leading to the formation of various metabolites such as chlorobenzoic acids and mercapturic acids . Excretion occurs primarily via urine, indicating a rapid clearance from biological systems.

Bioaccumulation Potential

Studies have shown that chlorinated compounds like p-chlorotoluene exhibit moderate bioaccumulation potential in aquatic organisms. The bioconcentration factor (BCF) for p-chlorotoluene was reported as 73.13, indicating a significant risk for accumulation in fish . Similar assessments for this compound suggest it may also possess bioaccumulative properties.

Ecotoxicological Effects

Research indicates that chlorinated toluenes can adversely affect aquatic life. For example:

- Fish Toxicity : Studies have demonstrated acute toxicity in fish species such as Danio rerio (zebrafish), with notable effects on growth and survival rates at concentrations above 1 mg/L .

- Daphnia and Algae : Chlorinated toluenes have also been shown to impact Daphnia reproduction and algal growth, indicating broader ecological risks .

Data Summary Table

Case Studies

- Industrial Exposure : A cohort study involving workers at a chemical manufacturing plant revealed elevated rates of respiratory cancers linked to prolonged exposure to chlorinated solvents, including chlorotoluenes. This underscores the need for stringent safety measures in industrial settings handling these compounds .

- Environmental Monitoring : In areas surrounding chemical plants, monitoring studies have detected elevated levels of chlorinated compounds in local water bodies, prompting investigations into their ecological impacts on aquatic ecosystems .

属性

IUPAC Name |

2-chloro-1,3,5-trideuterio-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOUNOBYRMOXQQ-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。